REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][CH:9]2C[CH2:13][N:12]([CH2:15]C)[CH2:11][CH2:10]2)=[O:7])=[CH:4][C:3]=1[Cl:19].CN(C)CCCN>>[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][N:12]([CH3:15])[CH3:13])=[O:7])=[CH:4][C:3]=1[Cl:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)NC2CCN(CC2)CC)C=C1)Cl
|
Name
|
|
Quantity
|
1.685 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
solid
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)NCCCN(C)C)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |